2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0859967
InChI:
InChI=1S/C23H20N2O2/c1-3-27-23-20(14-24)21(16-8-11-17(26-2)12-9-16)19-13-10-15-6-4-5-7-18(15)22(19)25-23/h4-9,11-12H,3,10,13H2,1-2H3
SMILES:
CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=C(C=C4)OC
Molecular Formula:
C23H20N2O2
Molecular Weight:
356.4 g/mol
2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC0859967
Molecular Formula: C23H20N2O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H20N2O2/c1-3-27-23-20(14-24)21(16-8-11-17(26-2)12-9-16)19-13-10-15-6-4-5-7-18(15)22(19)25-23/h4-9,11-12H,3,10,13H2,1-2H3 |
| Standard InChI Key | LLMRRELAOAXMEJ-UHFFFAOYSA-N |
| SMILES | CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=C(C=C4)OC |
| Canonical SMILES | CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)OC)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator